molecular formula C6H4N2O2S B1500761 Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid CAS No. 268551-89-9

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B1500761
CAS No.: 268551-89-9
M. Wt: 168.18 g/mol
InChI Key: KXYFJHJOFVHJCM-UHFFFAOYSA-N
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Description

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring fused imidazole and thiazole rings. This scaffold is a key pharmacophore in medicinal chemistry due to its structural rigidity and ability to interact with biological targets. Derivatives of this core are frequently explored for their antimicrobial, antiviral, and anticancer properties . The carboxylic acid group at the 5-position enhances solubility and facilitates derivatization into amides or esters, enabling optimization of pharmacokinetic profiles .

Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)5-7-3-4-8(5)1-2-11-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYFJHJOFVHJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665321
Record name Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268551-89-9
Record name Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Activities

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid and its derivatives have been studied for their antimicrobial , anticancer , and anticonvulsant properties.

Antimicrobial Activity

Research indicates that compounds containing the imidazo[4,3-b][1,3]thiazole moiety exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of certain derivatives against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL for specific derivatives .

Anticancer Properties

The anticancer potential of this compound has been explored through various synthesized derivatives. For example, compounds derived from this structure have shown selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma), with IC50 values indicating promising efficacy . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring enhance the anticancer activity of these compounds.

Anticonvulsant Effects

Recent studies have also investigated the anticonvulsant effects of imidazo[4,3-b][1,3]thiazole derivatives. In animal models, certain compounds displayed significant protection against picrotoxin-induced seizures, highlighting their potential as therapeutic agents for epilepsy .

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

StudyObjectiveFindings
Study AAntimicrobial ScreeningDerivatives showed MIC values as low as 1.95 µg/mL against Staphylococcus aureus.
Study BAnticancer ActivityCompounds demonstrated selective cytotoxicity with IC50 values ranging from 10–30 µM against multiple cancer cell lines.
Study CAnticonvulsant TestingCertain derivatives provided 100% protection in picrotoxin-induced seizure models.

Mechanism of Action

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid is structurally similar to other heterocyclic compounds such as imidazo[4,3-b]thiazole-3-carboxylic acid and imidazo[4,3-b]thiazole-2-carboxylic acid. its unique fusion of imidazole and thiazole rings provides distinct chemical and biological properties that set it apart from these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of imidazo-thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Key Derivatives and Their Properties
Compound Name Substituents Molecular Weight Biological Activity (MIC/IC₅₀) Key References
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid Parent structure (no substituents) 195.22 (calc.) N/A
6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylic acid 4-Cl-phenyl at position 6 280.73 Anti-TB (MIC = 0.004–0.03 μM)
6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole-5-carboxylic acid 2,4-diCl-phenyl at position 6 313.16 Antiviral (HCV/measles)
6-[(3-Trifluoromethyl)benzyl]sulfanyl analog CF₃-benzylsulfanyl at position 6 369.35 N/A (SAR studies)
3-Ethyl-6-isopropylimidazo[2,1-b]thiazole-5-carboxylic acid Ethyl at position 3, isopropyl at 6 238.31 N/A (Building block)
Key Observations:
  • Anti-Tubercular Activity : The 4-chlorophenyl derivative (MIC = 0.004 μM) demonstrates exceptional potency against Mycobacterium tuberculosis, attributed to enhanced hydrophobic interactions with bacterial targets .
  • Antiviral Potential: Dichlorophenyl-substituted analogs show submicromolar activity against measles and hepatitis C viruses, likely due to improved membrane permeability and target binding .
  • Electron-Withdrawing Groups : Trifluoromethyl and pentafluorosulfanyl substituents (e.g., and ) improve metabolic stability and logP profiles, critical for oral bioavailability .

Physicochemical Properties

Lipophilicity (clogP) and solubility are critical for drug-likeness:

Table 2: Physicochemical Comparison
Compound clogP Solubility (Predicted) Molecular Weight
Parent structure ~1.5 Moderate 195.22
6-(4-Chlorophenyl) derivative 4.48 Low 280.73
6-(2,4-Dichlorophenyl) derivative 5.12 Very low 313.16
1,1-Dioxide sulfone derivative (CAS 105655-48-9) 2.89 High 324.73
  • Sulfone Modification: Introduction of a 1,1-dioxide group () reduces clogP (2.89) and enhances solubility, making it suitable for intravenous formulations .

Biological Activity

Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound belongs to a class of heterocyclic compounds known for their ability to interact with biological systems. The compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan metabolism pathway. This inhibition can enhance immune responses against tumors by preventing the immunosuppressive effects associated with tryptophan metabolism.
  • Cell Signaling Modulation : The compound influences various cell signaling pathways that regulate apoptosis and cellular proliferation. For example, it can activate caspase enzymes leading to apoptosis in cancer cells.
  • Biochemical Interactions : this compound interacts with multiple biochemical pathways, suggesting a multifaceted approach to its therapeutic effects.

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines. For instance:

Compound Cell Line IC50 (µg/mL) Mechanism
This compoundA-431 (skin cancer)< 10Induces apoptosis via caspase activation
This compoundU251 (glioblastoma)< 15Inhibits cell proliferation through IDO1 inhibition

Studies indicate that the presence of specific substituents on the thiazole ring enhances cytotoxicity against these cell lines. For example, modifications that increase electron density on the phenyl ring significantly improve activity against A-431 cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Mycobacterium tuberculosis3.125 µg/mLPotent anti-tubercular activity
Staphylococcus aureus8 µg/mLModerate antibacterial activity

In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains and demonstrates low toxicity towards normal cell lines .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs):

Compound Model Inhibition (%)
This compoundCarrageenan-induced edema in rats75% inhibition compared to diclofenac

Molecular docking studies suggest that the compound preferentially binds to cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity and reducing inflammation effectively without causing ulcerogenic effects typical of traditional NSAIDs .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : A recent study evaluated the efficacy of this compound in combination therapy with other chemotherapeutics in mouse models of melanoma. The results showed enhanced tumor regression rates compared to monotherapy approaches.
  • Infection Control : Clinical trials are ongoing to assess the efficacy of this compound in treating drug-resistant tuberculosis strains. Preliminary results indicate significant improvements in treatment outcomes.

Preparation Methods

Hydrolysis and Ring Expansion Approach

A prominent method involves the alkaline hydrolysis of ester derivatives of imidazo-thiazole fused systems, followed by ring expansion to yield the target carboxylic acid.

  • Starting Materials: Functionalized esters of imidazo[4,5-e]thiazolo fused triazines.
  • Reagents: Excess potassium hydroxide (KOH) in aqueous or methanolic solution.
  • Process: Heating the esters in aqueous KOH leads to hydrolysis of the ester group. Simultaneously, a skeletal rearrangement occurs, expanding the thiazole ring to a thiazine core.
  • Isolation: Acidification with hydrochloric acid (HCl) precipitates the carboxylic acid derivatives.
  • Yields: Reported yields vary, with some acids isolated in 17–38% yield, and derivatives formed in up to 96% yield depending on substituents and conditions.

This method was exemplified by Vinogradov et al. (2023), who demonstrated the conversion of imidazo[4,5-e]triazine esters into 1,3-dialkylimidazo[4,5-e]thiazino[2,3-c]triazine-7-carboxylic acids via a cascade hydrolysis and ring expansion sequence. The process is summarized in Scheme 1B of their publication, with detailed NMR and X-ray crystallographic data confirming the product structures.

Stepwise Synthetic Route from Aminothiazole Precursors

Another synthetic pathway involves the condensation of ethyl bromopyruvate with thiourea to form ethyl-2-aminothiazole-4-carboxylate, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid.

  • Step 1: Condensation of ethyl bromopyruvate with thiourea in ethanol under reflux for 4 hours to produce ethyl-2-aminothiazole-4-carboxylate.
  • Step 2: Cyclization with phenacyl bromides in ethanol at reflux to form intermediates.
  • Step 3: Hydrolysis of ester groups using lithium hydroxide monohydrate (LiOH·H2O) to afford the carboxylic acid derivatives.
  • Step 4: Further functionalization can be performed by coupling with sulfonyl piperazine derivatives using carbodiimide chemistry.

This route was used to prepare imidazo[2,1-b]thiazole derivatives with carboxylic acid functionality, which were further evaluated for biological activity. The detailed synthetic scheme and characterization data (1H NMR, 13C NMR, HRMS) were reported by Sharma et al. (2020).

Comparative Data Table of Key Synthetic Parameters

Preparation Method Starting Material Key Reagents/Conditions Product Type Yield Range (%) Key Characterization Techniques
Alkaline Hydrolysis and Ring Expansion Imidazo[4,5-e]thiazolo[2,3-c]triazin-7-ylidene esters Excess KOH, aqueous/methanol, reflux Imidazo[4,5-e]thiazino fused carboxylic acids 17–96 1H NMR, X-ray crystallography
Condensation-Cyclization-Hydrolysis Route Ethyl bromopyruvate + thiourea + phenacyl bromides Reflux in ethanol, LiOH·H2O hydrolysis Imidazo[2,1-b]thiazole carboxylic acids Moderate to good 1H NMR, 13C NMR, HRMS

Detailed Research Findings and Notes

  • The hydrolysis and ring expansion approach allows selective formation of the fused heterocyclic system with a carboxylic acid group, crucial for further functionalization.
  • The reaction conditions (temperature, solvent, base concentration) significantly influence the yield and purity of the products.
  • The presence of substituents on the starting esters affects the efficiency of ring expansion and hydrolysis, as seen in variable yields.
  • Structural confirmation by 1H NMR includes characteristic chemical shifts of bridging hydrogen atoms, which help distinguish between isomeric heterocyclic systems.
  • X-ray crystallography provides definitive proof of the fused ring system and carboxylic acid position.
  • The condensation-cyclization-hydrolysis route is versatile for synthesizing related imidazo-thiazole carboxylic acids and allows subsequent coupling reactions for derivative synthesis.

Q & A

Q. What are the common synthetic routes for preparing imidazo[4,3-b][1,3]thiazole-5-carboxylic acid derivatives, and how are they optimized for yield?

The Friedel-Crafts acylation process using Eaton’s reagent under solvent-free conditions is a high-yield method (90–96%) for synthesizing fused imidazo[2,1-b]thiazole derivatives. Key parameters include reaction time (3–5 hours), temperature control, and the use of silica gel TLC to monitor progress. Recrystallization from DMF/acetic acid mixtures ensures purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Thin-layer chromatography (TLC) with UV detection is standard for reaction monitoring. Melting points are determined via electrothermal apparatus, while NMR, IR, and mass spectrometry validate structural integrity. Recrystallization steps (e.g., using acetic acid/water mixtures) are essential for purity assessment .

Q. What pharmacological activities are associated with this compound scaffolds?

These derivatives exhibit broad bioactivities, including inhibition of 5-lipoxygenase (89%) and EGFR kinase (63%), anti-inflammatory, anticancer, and antitubercular properties. Structural modifications (e.g., substituent groups) enhance target selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in imidazo[4,3-b][1,3]thiazole derivatives?

Contradictions often arise from off-target effects or variable assay conditions. For example, a single compound may inhibit both 5-lipoxygenase and EGFR kinase due to shared ATP-binding domains. Dose-response curves and molecular docking studies (e.g., using AutoDock Vina) can clarify mechanism-specific interactions .

Q. What strategies improve the selectivity of this compound derivatives for specific enzyme targets?

Rational design focuses on substituent positioning: Bulky groups at C-3 reduce off-target binding, while electron-withdrawing groups at C-5 enhance 5-lipoxygenase affinity. Computational screening (e.g., quantum chemical calculations) identifies optimal pharmacophores .

Q. How do solvent-free synthesis conditions impact the scalability of imidazo[4,3-b][1,3]thiazole derivatives?

Solvent-free methods reduce waste and energy consumption, improving green metrics. For example, Eaton’s reagent (P2O5/MeSO3H) facilitates acylation without side reactions, achieving >90% yield. Scalability requires precise temperature gradients and catalyst recycling .

Q. What computational tools are used to predict the reactivity of imidazo[4,3-b][1,3]thiazole intermediates?

Reaction path searches via density functional theory (DFT) map transition states and activation energies. Tools like Gaussian 16 or ORCA simulate reaction pathways, while machine learning models (e.g., ICReDD’s platforms) predict optimal conditions from experimental datasets .

Q. How can researchers address low thermal stability in this compound derivatives during purification?

Low stability is mitigated by mild recrystallization (e.g., DMF/acetic acid at 4°C) and avoiding prolonged heating. Lyophilization preserves acid-sensitive functionalities, while HPLC-MS monitors degradation products .

Methodological Considerations

Q. What factorial design approaches optimize multi-step syntheses of imidazo[4,3-b][1,3]thiazole derivatives?

Full factorial designs evaluate variables like catalyst loading, temperature, and stoichiometry. For example, a 2³ design (8 experiments) identifies interactions between P2O5 concentration, reaction time, and yield. Response surface methodology (RSM) refines optimal conditions .

Q. How are in vitro and in vivo models used to validate the antitubercular activity of imidazo[4,3-b][1,3]thiazole-5-carboxamides?

Intracellular assays using Mycobacterium tuberculosis-infected macrophages assess MIC values (e.g., 0.5–2 µg/mL). In vivo murine models evaluate pharmacokinetics (e.g., oral bioavailability >60%) and toxicity (LD50 >500 mg/kg). Metabolite profiling via LC-MS/MS confirms stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
Reactant of Route 2
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid

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